QSY7 succinimidyl ester

説明

Thematic Overview of QSY7 Succinimidyl Ester as a Non-Fluorescent Acceptor Dye in Spectroscopic Applications

This compound is a non-fluorescent acceptor dye, meaning it can accept energy from a donor fluorophore without subsequently emitting light. abpbio.comfishersci.nlaatbio.com This characteristic is central to its utility in spectroscopic applications where the quenching of a fluorescent signal is the desired outcome. The succinimidyl ester group is an amine-reactive moiety, allowing for the covalent labeling of primary amines found in biomolecules like proteins and oligonucleotides. broadpharm.comaatbio.comfishersci.com This process, known as bioconjugation, creates stable probes for various assays. aatbio.comaxispharm.com

The primary role of this compound is to act as an acceptor in FRET-based assays. abpbio.comfishersci.nlwiley.com FRET is a distance-dependent interaction between two dye molecules in which excitation energy is transferred from a donor to an acceptor without the emission of a photon. instras.com The efficiency of this energy transfer is highly sensitive to the distance between the donor and acceptor, making FRET a powerful tool for studying molecular interactions and conformational changes. instras.comuniv-lyon1.fr

Key features of this compound that make it an excellent non-fluorescent acceptor include:

Broad and Intense Absorption: It has a wide absorption spectrum with a maximum around 560 nm, overlapping well with the emission spectra of many common donor fluorophores like Cy3, TAMRA, and Alexa Fluor 555. abpbio.comaatbio.comaatbio.combiomol.com

Negligible Fluorescence: Its fluorescence quantum yield is extremely low (less than 0.001 in aqueous solution), ensuring that the quenching process is not complicated by acceptor emission. abpbio.com

High Quenching Efficiency: It can efficiently quench the fluorescence of a wide range of donor dyes over significant distances. abpbio.combroadpharm.com

pH Insensitivity: The absorption spectra of its conjugates are stable across a pH range of 4 to 10, providing experimental robustness. abpbio.com

These properties allow for the development of highly sensitive "turn-on" or "turn-off" fluorescent probes. In a "turn-off" system, the probe is initially fluorescent, and the signal is quenched upon interaction with the target analyte, which brings the QSY7 quencher into proximity with the donor fluorophore. Conversely, in a "turn-on" system, the donor and QSY7 are initially close, resulting in a quenched signal. A specific event, such as enzymatic cleavage of a linker, separates the donor and quencher, leading to a significant increase in fluorescence. rsc.org

Historical Context and Evolution in Fluorescence Resonance Energy Transfer (FRET) Applications

The development of non-fluorescent quenchers like QSY7 marked a significant advancement in FRET technology. instras.com Early FRET experiments often utilized fluorescent acceptor dyes. While effective, this approach could be complicated by spectral bleed-through, where the acceptor's fluorescence interferes with the detection of the donor's signal. The introduction of dark quenchers, which absorb energy without emitting light, simplified data analysis and improved the signal-to-noise ratio in FRET assays. instras.com

QSY7 belongs to the xanthene dye family and was developed to have a broad visible absorption spectrum, making it a versatile quencher for a variety of donor fluorophores. nih.gov The succinimidyl ester functionality was a key innovation, providing a straightforward method for covalently attaching the quencher to biomolecules. broadpharm.comaatbio.commedchemexpress.com This amine-reactive chemistry allows for the creation of stable and specific bioconjugates. aatbio.com

The evolution of FRET applications utilizing this compound has been driven by the need for more sensitive and specific detection methods in biological research. Initially used in simple in vitro assays, the use of QSY7-based probes has expanded to more complex biological systems, including live-cell imaging and in vivo studies. rsc.orgacs.orgnih.gov For instance, researchers have developed activatable probes where a targeting moiety, such as an antibody or a peptide, is labeled with both a fluorophore and a QSY7 quencher. acs.orgnih.govnih.gov These probes remain quenched in the bloodstream but become fluorescent upon internalization into target cells and subsequent degradation of the targeting molecule, allowing for highly specific imaging of cancer cells. acs.orgnih.govnih.gov

Current Landscape of Academic and Biochemical Research Utilizing this compound

This compound continues to be a widely used tool in a diverse range of academic and biochemical research areas. Its applications are primarily centered around the development of FRET-based biosensors for detecting various biological activities and molecules.

Detailed Research Findings:

Enzyme Activity Sensing: A significant area of research involves creating probes to monitor the activity of enzymes like proteases. In a recent study, a peptide-based probe was designed with a fluorophore and a QSY7 quencher separated by a peptide sequence that is a substrate for matrix metalloproteinases (MMPs). rsc.org In the intact probe, the fluorescence is quenched. Upon cleavage by MMPs, which are often overexpressed in cancer cells, the fluorophore is separated from the quencher, leading to a "turn-on" of fluorescence. This approach has been successfully used for the sensitive detection of MMP activity in live cells. rsc.orgrsc.org

Immunoassays: this compound has been employed in the development of homogeneous FRET immunoassays. For example, in a study related to celiac disease, tissue transglutaminase (tTG) was labeled with QSY7, and antibodies against tTG were labeled with a fluorescent donor. bslonline.org The binding of the antibody to the tTG brought the donor and acceptor into close proximity, resulting in a significant decrease in fluorescence intensity, providing a basis for a diagnostic assay. bslonline.org

Probing Molecular Conformations: Researchers have utilized FRET with QSY7 to study the conformation of peptides in the gas phase. By attaching a donor fluorophore and a QSY7 acceptor to a peptide, the FRET efficiency can provide information about the peptide's structure. univ-lyon1.fr

Nanocrystal-Based Nanosensors: QSY7 has been integrated into quantum dot (QD)-based nanosensors. QDs, with their unique photophysical properties, can serve as efficient donors. By attaching QSY7-labeled proteins to the surface of QDs, researchers have demonstrated systematic quenching of the QD emission, paving the way for the development of highly sensitive biosensors. wiley.com

In Vivo Cancer Imaging: Activatable probes using a fluorophore-QSY7 pair conjugated to targeting ligands like antibodies (e.g., trastuzumab) or avidin have shown promise for in vivo cancer imaging. acs.orgnih.gov These probes exhibit low background fluorescence and high activation ratios upon reaching their target, enabling the detection of small tumors. acs.orgnih.gov

Interactive Data Table: Photophysical Properties of this compound

| Property | Value | Reference |

| Maximum Absorption (λmax) | 560 nm | abpbio.comabpbio.com |

| Molar Extinction Coefficient (ε) | 90,000 cm-1M-1 | abpbio.comabpbio.com |

| Fluorescence Quantum Yield (ΦF) | < 0.001 (in aqueous solution) | abpbio.com |

| Recommended Donor Dyes | Cy3, TAMRA, Alexa Fluor 555, iFluor 555 | aatbio.comaatbio.combiomol.com |

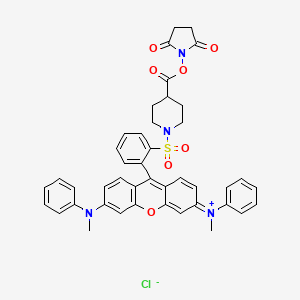

| Molecular Formula | C43H39ClN4O7S | abpbio.comabpbio.com |

| Molecular Weight | 791.32 g/mol | abpbio.comabpbio.com |

特性

分子式 |

C43H39ClN4O7S |

|---|---|

分子量 |

791.3 g/mol |

IUPAC名 |

[9-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylpiperidin-1-yl]sulfonylphenyl]-6-(N-methylanilino)xanthen-3-ylidene]-methyl-phenylazanium;chloride |

InChI |

InChI=1S/C43H39N4O7S.ClH/c1-44(30-11-5-3-6-12-30)32-17-19-34-37(27-32)53-38-28-33(45(2)31-13-7-4-8-14-31)18-20-35(38)42(34)36-15-9-10-16-39(36)55(51,52)46-25-23-29(24-26-46)43(50)54-47-40(48)21-22-41(47)49;/h3-20,27-29H,21-26H2,1-2H3;1H/q+1;/p-1 |

InChIキー |

BDJDTKYGKHEMFF-UHFFFAOYSA-M |

SMILES |

CN(C1=CC=CC=C1)C2=CC3=C(C=C2)C(=C4C=CC(=[N+](C)C5=CC=CC=C5)C=C4O3)C6=CC=CC=C6S(=O)(=O)N7CCC(CC7)C(=O)ON8C(=O)CCC8=O.[Cl-] |

正規SMILES |

CN(C1=CC=CC=C1)C2=CC3=C(C=C2)C(=C4C=CC(=[N+](C)C5=CC=CC=C5)C=C4O3)C6=CC=CC=C6S(=O)(=O)N7CCC(CC7)C(=O)ON8C(=O)CCC8=O.[Cl-] |

製品の起源 |

United States |

Advanced Synthetic and Bioconjugation Methodologies for Qsy7 Succinimidyl Ester Probes

Succinimidyl Ester Reactivity with Primary Amine Moieties for Covalent Labeling

QSY7 succinimidyl ester is a non-fluorescent quencher dye that readily participates in covalent labeling through the reaction of its succinimidyl ester functional group with primary amine moieties. thermofisher.comfishersci.nlfishersci.caevitachem.comcacheby.com This reactivity is fundamental to its application in creating probes for various biological assays, particularly those involving Fluorescence Resonance Energy Transfer (FRET). thermofisher.comfishersci.nlfishersci.cacacheby.comabpbio.com The succinimidyl ester, also known as an NHS ester, is a highly efficient acylating agent that reacts with the non-protonated primary amine groups found in biomolecules like proteins (specifically at the N-terminus and the side chain of lysine residues) and amine-modified oligonucleotides. uni-halle.demedchemexpress.combiotium.com This reaction results in the formation of a stable and robust amide bond, covalently linking the QSY7 quencher to the target molecule. evitachem.comthermofisher.com The specificity of the succinimidyl ester towards primary amines allows for targeted labeling under controlled reaction conditions. medchemexpress.combiotium.com

The reaction mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the succinimidyl ester. This leads to the formation of a tetrahedral intermediate, which then collapses, displacing the N-hydroxysuccinimide (NHS) leaving group and forming the stable amide linkage. aatbio.com This covalent bond is significantly more stable than the linkages formed by other amine-reactive chemistries, such as isothiocyanates which form thiourea bonds that can degrade over time. thermofisher.com

Strategies for Stable Amide Bond Formation in Biomolecular Conjugation

The formation of a stable amide bond is a critical aspect of bioconjugation with this compound, ensuring the integrity and functionality of the resulting probe. fishersci.cathermofisher.com The stability of this covalent linkage is essential for the reliability of downstream applications, preventing the dissociation of the quencher from the biomolecule. evitachem.com

Conjugation to Peptides and Proteins

The conjugation of this compound to peptides and proteins is a widely used strategy for developing FRET-based protease sensors and other molecular probes. thermofisher.comfishersci.caevitachem.comcacheby.comthermofisher.comthermofisher.comwiley.comresearchgate.net This process typically involves reacting the QSY7 NHS ester with primary amine groups present on the peptide or protein, primarily the ε-amino group of lysine residues and the N-terminal α-amino group. biotium.comaatbio.comaatbio.comaatbio.com

For instance, a phosphorogenic substrate for matrix metalloproteinases (MMP-2/9) was developed by reacting a peptide with the N-hydroxysuccinimide (NHS) ester of QSY7. rsc.org The resulting conjugate was purified and characterized to confirm the successful labeling. rsc.org The stability of the amide bond formed is crucial for the accuracy of such assays, ensuring that the quencher remains attached until cleaved by the specific enzyme. rsc.org The QSY7 quencher is known to be stable to reagents used for the deprotection of peptides synthesized using FMOC chemistry, making it suitable for solid-phase peptide synthesis. thermofisher.com

Interactive Data Table: Key Features of QSY7 for Peptide and Protein Conjugation

| Feature | Description | Reference |

| Reactivity | Reacts with primary amines (lysine, N-terminus) | aatbio.com, aatbio.com, aatbio.com, biotium.com |

| Bond Formed | Stable amide bond | evitachem.com, thermofisher.com |

| Application | FRET probes, protease substrates | thermofisher.com, fishersci.ca, cacheby.com, rsc.org |

| Stability | Stable to FMOC deprotection reagents | thermofisher.com |

Modification of Oligonucleotides

This compound is also extensively used for the modification of oligonucleotides to create probes for nucleic acid detection and analysis. thermofisher.comfishersci.nlfishersci.caevitachem.comcacheby.comthermofisher.comthermofisher.comwiley.comresearchgate.net The process involves the reaction of the QSY7 NHS ester with an amine group that has been incorporated into the oligonucleotide, typically at the 5' or 3' terminus, or internally via a modified base. abpbio.comthermofisher.com

The resulting QSY7-labeled oligonucleotides are key components of various FRET-based assays, including molecular beacons and other hybridization probes. abpbio.com The stable amide bond ensures that the quencher remains attached to the oligonucleotide during hybridization and subsequent detection steps. thermofisher.com The conjugation reaction is typically carried out in a buffer with a slightly basic pH to ensure the amine group on the oligonucleotide is in its reactive, non-protonated form. thermofisher.com

Derivatization of Polymeric and Dendrimeric Structures

The reactivity of succinimidyl esters like QSY7 extends to the derivatization of synthetic polymeric and dendrimeric structures. These macromolecules can be functionalized with primary amine groups, which then serve as attachment points for the QSY7 NHS ester. This allows for the creation of complex, multi-functional probes with tailored properties. Dendrimers, with their well-defined, branched architecture and numerous surface functional groups, offer a platform for attaching multiple QSY7 molecules. asiapharmaceutics.infonih.gov This can be advantageous in designing highly efficient quenching probes or other advanced materials for biological applications. The covalent attachment via stable amide bonds ensures the integrity of these complex structures. googleapis.com

Optimization of Reaction Parameters for Enhanced Conjugation Efficiency

Optimizing reaction parameters is crucial for achieving high conjugation efficiency and ensuring the quality of the final QSY7-labeled biomolecule. fishersci.cathermofisher.com Several factors influence the outcome of the labeling reaction, including pH, buffer composition, reactant concentrations, and reaction time.

The choice of buffer is also important. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target biomolecule for reaction with the QSY7 NHS ester. biotium.comthermofisher.com Bicarbonate, borate, or phosphate buffers are commonly used for these conjugation reactions. biotium.comaatbio.com

The molar ratio of the this compound to the biomolecule is another key parameter to optimize. A higher dye-to-protein ratio can lead to a higher degree of labeling, but excessive labeling can sometimes compromise the function of the protein or lead to aggregation. aatbio.com The optimal ratio needs to be determined empirically for each specific protein or biomolecule. aatbio.com For IgG antibodies, a dye/protein molar ratio of between 9:1 and 15:1 is often used. biotium.com

The reaction is typically carried out at room temperature for about an hour, protected from light. biotium.com The progress of the reaction can be monitored using spectrophotometry to determine the degree of labeling. researchgate.net

Interactive Data Table: Optimized Reaction Parameters for this compound Conjugation

| Parameter | Recommended Condition | Rationale | Reference |

| pH | 7 - 9 | Deprotonation of primary amines for enhanced reactivity | aatbio.com, aatbio.com, aatbio.com |

| Buffer | Bicarbonate, Borate, Phosphate (amine-free) | Avoids competition with the labeling reaction | biotium.com, aatbio.com |

| Dye/Protein Ratio | 9:1 to 15:1 (for IgG) | To achieve optimal degree of labeling | biotium.com |

| Temperature | Room Temperature | Sufficient for reaction to proceed | biotium.com |

| Time | ~1 hour | Adequate for completion of the reaction | biotium.com |

Rigorous Purification and Characterization Techniques for this compound Conjugates

After the conjugation reaction, it is essential to purify the QSY7-labeled conjugate to remove any unreacted dye and other byproducts. This is followed by rigorous characterization to confirm the identity, purity, and degree of labeling of the final product.

Purification Techniques:

Size-Exclusion Chromatography (SEC): This is a common method for separating the labeled protein or oligonucleotide from the smaller, unreacted QSY7 dye molecules. biotium.com The choice of the SEC medium depends on the size of the biomolecule being purified. biotium.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is a powerful technique for both purifying and analyzing the labeled conjugates. rsc.org It provides high-resolution separation and can be used to assess the purity of the final product.

Dialysis or Ultrafiltration: These methods can also be used to remove unreacted dye and buffer components from protein conjugates. biotium.com

Characterization Techniques:

Mass Spectrometry (MS): Mass spectrometry is a critical tool for confirming the successful conjugation and determining the exact molecular weight of the labeled biomolecule. rsc.org This allows for the precise determination of the number of QSY7 molecules attached to each biomolecule (degree of labeling).

UV-Visible Spectroscopy: The concentration of the bound QSY7 dye can be determined by measuring the absorbance at its maximum absorption wavelength (around 560 nm). abpbio.com The concentration of the protein or oligonucleotide is also determined spectrophotometrically, allowing for the calculation of the degree of labeling.

HPLC Analysis: Analytical HPLC can be used to assess the purity of the conjugate and to separate different labeled species if multiple labeling sites are present. rsc.org

A combination of these purification and characterization techniques is often employed to ensure the production of high-quality, well-defined QSY7-labeled probes for reliable use in downstream applications. biotium.comrsc.org

Elucidation of Fluorescence Quenching Mechanisms and Spectroscopic Foundations

Principles of Förster Resonance Energy Transfer (FRET) in QSY® 7 Succinimidyl Ester Systems

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism that occurs between two chromophores, a donor and an acceptor, when they are in close proximity, typically within 1 to 10 nanometers. aatbio.comthermofisher.com The process relies on the dipole-dipole coupling of the donor and acceptor molecules. aatbio.com When the donor molecule is excited, it can transfer its excitation energy to the acceptor molecule without the emission of a photon. instras.com For FRET to occur efficiently, several conditions must be met:

The donor and acceptor molecules must be in close proximity. aatbio.comthermofisher.com

The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor. aatbio.comthermofisher.com

The transition dipole moments of the donor and acceptor must be favorably oriented. aatbio.comthermofisher.com

In systems utilizing QSY® 7 succinimidyl ester, QSY® 7 acts as the acceptor, a "dark quencher," meaning it dissipates the absorbed energy primarily as heat rather than re-emitting it as fluorescence. wikipedia.org This is a significant advantage as it minimizes background fluorescence, which can be a problem with fluorescent quenchers. wikipedia.org The succinimidyl ester group allows for the covalent attachment of the QSY® 7 quencher to primary amines on biomolecules like proteins and oligonucleotides. aatbio.comnih.gov

The efficiency of FRET (E) is exquisitely sensitive to the distance (r) between the donor and acceptor, and is described by the Förster equation:

E = R₀⁶ / (R₀⁶ + r⁶) aip.org

Here, R₀ is the Förster distance, which is the distance at which the FRET efficiency is 50%. aatbio.comaatbio.com The R₀ value is a characteristic of the specific donor-acceptor pair and is dependent on the spectral overlap between the donor's emission and the acceptor's absorption, the quantum yield of the donor, and the relative orientation of the two molecules. thermofisher.com FRET is often referred to as a "spectroscopic ruler" because of this strong distance dependence, making it a powerful tool for studying molecular interactions and conformational changes in biological systems. thermofisher.com

Comparative Analysis of Quenching Modalities and Efficiencies

While FRET is a primary mechanism of quenching for QSY® 7, other quenching modalities can also be at play, particularly when the donor and quencher are in very close proximity. The two main modes of quenching are dynamic (collisional) and static (contact) quenching.

Dynamic (Collisional) Quenching: This process occurs when the excited fluorophore collides with a quencher molecule in solution. The rate of quenching is dependent on the diffusion rates of the fluorophore and quencher. canada.ca

QSY® 7 is considered a highly efficient quencher. Its efficiency stems from its broad absorption spectrum and high extinction coefficient. thermofisher.comtrilinkbiotech.com Compared to older quenchers like DABCYL, QSY® 7 offers more effective quenching over greater distances for a wider range of fluorophores, particularly those emitting in the green and red regions of the spectrum. trilinkbiotech.comabpbio.com The fluorescence quantum yield of QSY® 7 itself is extremely low (typically <0.001 in aqueous solution), making it an excellent dark quencher. thermofisher.comabpbio.comnih.gov This is in contrast to fluorescent quenchers like TAMRA, which can contribute to background signal due to their own emission. wikipedia.org

The table below provides a comparative overview of different quenching modalities.

| Quenching Modality | Mechanism | Key Characteristics |

| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer via dipole-dipole coupling. aatbio.com | Distance-dependent (1-10 nm), requires spectral overlap, sensitive to orientation. aatbio.comthermofisher.com |

| Dynamic (Collisional) Quenching | Diffusion-controlled collisions between excited fluorophore and quencher. canada.ca | Dependent on viscosity and temperature, described by the Stern-Volmer equation. colostate.edu |

| Static (Contact) Quenching | Formation of a non-fluorescent ground-state complex. scispace.com | Occurs at very short distances, does not require spectral overlap, can be highly efficient. nih.govoup.com |

Spectroscopic Signatures of Donor-Acceptor Fluorophore-Quencher Pairs with QSY® 7 (e.g., Spectral Overlap, Quenching Range)

The effectiveness of QSY® 7 as a quencher is intrinsically linked to its spectroscopic properties and how they align with those of a given donor fluorophore.

Spectral Overlap: A crucial factor for efficient FRET is the overlap between the emission spectrum of the donor fluorophore and the absorption spectrum of the QSY® 7 acceptor. aatbio.comthermofisher.com QSY® 7 has a broad and intense absorption spectrum with a maximum around 560 nm, making it an excellent acceptor for a wide range of commonly used donor dyes that emit in the green to red region of the visible spectrum. aatbio.comthermofisher.comtrilinkbiotech.com For instance, it pairs effectively with fluorophores like Cy3, TAMRA, and Alexa Fluor 555. aatbio.com A significant spectral overlap, such as the greater than 40% overlap observed between the emission of TAMRA and the absorption of QSY® 7, leads to an effective FRET pair. nih.gov

Quenching Range and Förster Distance (R₀): The "quenching range" is largely defined by the Förster distance (R₀), the distance at which FRET efficiency is 50%. aatbio.com A larger R₀ value indicates that quenching can occur over a longer distance. The R₀ for a given donor-QSY® 7 pair is calculated based on the spectral overlap, the donor's fluorescence quantum yield, and the acceptor's extinction coefficient. thermofisher.com The quenching range for FRET is typically considered to be between 10 and 100 Å. aatbio.comresearchgate.net For example, the calculated critical Förster distance for the 5-carboxyrhodamine 575 (Rh575)/QSY-7 pair is 40.3 Å. aip.org The R₀ for the Cy3B-QSY7 pair is reported to be 67 Å. nih.gov

The table below lists the Förster distances for some common donor fluorophores when paired with QSY® 7.

| Donor Fluorophore | Förster Distance (R₀) with QSY® 7 (Å) | Reference |

| 5-carboxyrhodamine 575 (Rh575) | 40.3 | aip.org |

| Cy3B | 67 | nih.gov |

| TAMRA | Not explicitly stated, but form an effective FRET pair | nih.govnih.gov |

| Cy3 | Not explicitly stated, but is a suitable donor | aatbio.com |

| Alexa Fluor 555 | Not explicitly stated, but is a suitable donor | aatbio.com |

Theoretical Models and Computational Approaches in Quenching Efficiency Prediction

Predicting the quenching efficiency of a QSY® 7-based FRET system is crucial for the design of effective molecular probes and assays. Theoretical models and computational approaches play a significant role in this process.

The primary theoretical framework is the Förster theory , which provides the mathematical basis for calculating the FRET efficiency based on the Förster distance (R₀) and the actual distance between the donor and acceptor. aip.org The calculation of R₀ itself relies on several spectroscopic parameters, including the spectral overlap integral (J(λ)), the donor's fluorescence quantum yield (ΦD), the refractive index of the medium (n), and the orientation factor (κ²). instras.com

Computational approaches , such as molecular dynamics (MD) simulations, are increasingly being used to refine these predictions. researchgate.net MD simulations can provide detailed information about the conformational flexibility of the biomolecule to which the donor and quencher are attached. researchgate.net This allows for the generation of distributions of donor-acceptor distances and orientations, which can then be used to calculate a more accurate, ensemble-averaged FRET efficiency. aip.orgresearchgate.net These computational models have been successfully applied to study the gas-phase structure of chromophore-grafted peptides, where theoretical FRET efficiencies for a Rhodamine 575/QSY-7 pair showed good agreement with experimental results. aip.org

These theoretical and computational tools are invaluable for:

Optimizing the design of FRET probes: By predicting the quenching efficiency for different linker lengths or attachment sites.

Interpreting experimental FRET data: By providing a structural context for observed changes in fluorescence.

Understanding the dynamics of biomolecular interactions: By modeling how conformational changes affect the donor-acceptor distance and, consequently, the FRET efficiency.

Qsy7 Succinimidyl Ester in the Design and Validation of Specialized Biosensors and Probes

Development of Cleavable FRET Substrates for Enzyme Activity Profiling

Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. cpcscientific.com In the context of enzyme assays, FRET-based substrates are designed with a fluorophore and a quencher in close proximity. nih.gov When the substrate is intact, the quencher, such as QSY® 7, absorbs the energy from the excited fluorophore, preventing fluorescence emission. nih.gov Upon enzymatic cleavage of the substrate, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. nih.gov QSY® 7 succinimidyl ester is frequently employed in the synthesis of these fluorogenic substrates for monitoring the activity of various enzymes. thermofisher.com

The development of fluorogenic substrates is a key strategy for the continuous and convenient kinetic evaluation of proteases. nih.gov QSY® 7 has been integral in creating such substrates for a variety of proteases, including those involved in cancer and parasitic diseases. thermofisher.comgoogle.com These substrates typically consist of a peptide sequence recognized and cleaved by a specific protease, with a fluorescent dye and a QSY® 7 quencher attached to opposite ends. thermofisher.com For instance, a FRET-based assay for matrix metalloproteinases (MMPs) can be designed using a peptide substrate that is cleaved by the enzyme, separating a donor fluorophore from an acceptor quencher and resulting in a fluorescent signal. nih.gov The efficiency of quenching and the subsequent signal enhancement upon cleavage are critical for the sensitivity of these assays. nih.gov

Interactive Table: Characteristics of QSY® 7 as a Quencher in Protease Assays

| Property | Description | Source |

|---|---|---|

| Quenching Mechanism | Fluorescence Resonance Energy Transfer (FRET) | nih.gov |

| Spectral Range | Broad visible-wavelength absorption, efficient for green and orange dyes | thermofisher.com |

| Application | Component of fluorogenic protease and peptidase substrates | thermofisher.com |

| Attachment Chemistry | Succinimidyl ester reacts with primary amines | fishersci.dknih.gov |

Caspases, a family of cysteine proteases, are central to the process of apoptosis. thno.org Real-time monitoring of caspase activity in living cells provides valuable insights into this fundamental biological process. nih.gov Activatable probes, often utilizing a FRET pair, have been developed for this purpose. nih.gov QSY® 7 succinimidyl ester has been used in the construction of probes for sensing caspase activity. For example, a nanoprobe for caspase-3 detection was developed using a peptide substrate labeled with a Cy3 dye and a QSY® 7 quencher. chinesechemsoc.org In the absence of caspase-3, the fluorescence of Cy3 is quenched by QSY® 7. chinesechemsoc.org Upon cleavage of the peptide by active caspase-3, Cy3 is released from the quenching effect of QSY® 7, leading to a restored fluorescence signal that can be monitored in real-time. chinesechemsoc.org In one study, a caspase-3 activatable probe demonstrated a 53-fold increase in fluorescence emission upon incubation with the enzyme. nih.gov

Protease Assay Development

Design of Fluorogenic Probes for Specific Biomolecule Labeling

The specific labeling of biomolecules within their native cellular environment is a powerful tool for studying their function and dynamics. researchgate.net QSY® 7 succinimidyl ester is utilized in the design of fluorogenic probes that become fluorescent only upon binding to their target, thereby minimizing background from unbound probes. scienceopen.com

The SNAP-tag technology is a protein labeling system based on a mutant of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). nih.gov This engineered protein reacts specifically and covalently with benzylguanine (BG) derivatives. nih.govresearchgate.net By attaching a fluorophore and a quencher to a BG molecule, a fluorogenic probe can be created. nih.gov When the probe is free in solution, the quencher suppresses the fluorophore's emission. Upon reaction with a SNAP-tag fusion protein, the quencher is released, resulting in a significant increase in fluorescence. nih.gov

QSY® 7 has been successfully incorporated as a quencher in such SNAP-tag probes. scienceopen.comnih.gov For example, the probe CBG-549-QSY7 was synthesized for labeling SNAP-tag fusion proteins. scienceopen.comnih.gov This probe consists of a benzylguanine core linked to the DY-549 fluorophore and the QSY® 7 quencher. scienceopen.com This system allows for the specific and covalent labeling of SNAP-tagged proteins on the cell surface or within living cells. nih.govuq.edu.au

A major advantage of using fluorogenic probes like those incorporating QSY® 7 is the ability to perform wash-free labeling. scienceopen.comnih.gov Traditional labeling methods often require washing steps to remove unbound, fluorescent probes, which can be cumbersome and may perturb the cellular system. nih.gov Fluorogenic probes, which are "dark" until they react with their target, generate a strong signal over a low background, eliminating the need for washing. scienceopen.comnih.gov

The CBG-549-QSY7 probe, for instance, enables wash-free imaging of SNAP-tagged proteins, such as the epidermal growth factor receptor (EGFR), on the surface of living cells. scienceopen.comnih.gov This approach is particularly beneficial for high-throughput screening and for real-time analysis of dynamic cellular processes like protein trafficking and receptor endocytosis. scienceopen.comnih.gov

Interactive Table: Comparison of Labeling Strategies

| Feature | Traditional Labeling | Wash-Free Labeling with QSY® 7 Probes | Source |

|---|---|---|---|

| Background Signal | High, from unbound probes | Low, probes are non-fluorescent until bound | scienceopen.comnih.gov |

| Washing Steps | Required to remove background | Not required | scienceopen.comnih.gov |

| Cellular Perturbation | Potential for disruption due to washing | Minimized | nih.gov |

| Applications | Fixed-cell imaging, some live-cell imaging | Real-time analysis, high-throughput screening | scienceopen.comnih.gov |

SNAP-Tag and Related Bioconjugation Systems

Probe Construction for Nucleic Acid-Based Assays

QSY® 7 succinimidyl ester is also a valuable reagent for constructing probes used in nucleic acid detection. abpbio.comgoogle.com Similar to its application in protease assays, it functions as a quencher in FRET-based nucleic acid probes. google.com These probes, often oligonucleotides, are labeled with a fluorophore and a quencher. oup.com In their unhybridized state, the probe exists in a conformation that brings the fluorophore and quencher into close proximity, resulting in quenched fluorescence. ulab360.com Upon hybridization to a complementary target nucleic acid sequence, the probe undergoes a conformational change that separates the fluorophore and quencher, leading to a detectable fluorescent signal. google.com The efficiency of quenching by QSY® 7 over significant distances makes it more effective than other quenchers like Dabcyl for certain applications. abpbio.com

Hybridization Probe Design

In the design of hybridization probes, QSY® 7 serves as an efficient quencher. These probes are typically single-stranded oligonucleotides labeled with a fluorescent reporter dye and a quencher. The strategic placement of QSY® 7 is crucial for the probe's function. When the probe is in its unhybridized state, the quencher and fluorophore are in close proximity, leading to the suppression of the fluorescent signal. Upon hybridization to a complementary target sequence, the probe undergoes a conformational change that separates the fluorophore from the QSY® 7 quencher. This separation results in a detectable increase in fluorescence, signaling the presence of the target nucleic acid. nih.govsbsgenetech.com

The efficiency of quenching is a key factor in the design of these probes. oup.com QSY® 7 is known for its broad absorption spectrum, making it a suitable quenching partner for a wide range of fluorophores, from blue to red emitters. abpbio.com This versatility allows for its use in various multiplexing applications where multiple targets are detected simultaneously. The quenching efficiency of QSY® 7 is significantly higher than that of traditional quenchers like DABCYL, especially for longer wavelength dyes. abpbio.comsoton.ac.uk

| Property abpbio.comabpbio.com | Value |

| Reactivity | Primary amine |

| Maximum Absorption | 560 nm |

| Extinction Coefficient | 90,000 cm⁻¹M⁻¹ |

| Solubility | DMSO, DMF |

| Molecular Formula | C₄₃H₃₉ClN₄O₇S |

| Molecular Weight | 791.32 |

| CAS Number | 304014-12-8 |

Molecular Beacons and TaqMan Probes

QSY® 7 succinimidyl ester is frequently incorporated into two main types of hybridization probes: Molecular Beacons and TaqMan® probes. nih.govgoogle.com

Molecular Beacons are hairpin-shaped oligonucleotide probes with a fluorophore at one end and a quencher, such as QSY® 7, at the other. sbsgenetech.comgoogle.com In the absence of a target, the hairpin structure keeps the fluorophore and quencher close, resulting in efficient fluorescence quenching. sbsgenetech.com When the loop portion of the beacon hybridizes to its target sequence, the probe undergoes a conformational change that separates the stem, moving the fluorophore away from the quencher and restoring fluorescence. sbsgenetech.com The high quenching efficiency of QSY® 7 contributes to a low background signal and a high signal-to-noise ratio in assays using molecular beacons. google.com

TaqMan® Probes are linear oligonucleotides with a 5'-fluorophore and a 3'-quencher, often QSY® 7. sbsgenetech.comthermofisher.com These probes are designed to hybridize to a specific sequence within a PCR target. During the PCR extension phase, the 5' to 3' exonuclease activity of Taq polymerase cleaves the probe that is hybridized to the template. sbsgenetech.com This cleavage separates the fluorophore from the quencher, leading to an increase in fluorescence that is proportional to the amount of amplified product. sbsgenetech.com The use of QSY® quenchers in TaqMan® probes is particularly advantageous for multiplex qPCR, allowing for the detection of up to six targets. thermofisher.com

| Probe Type | Mechanism of Action | Role of QSY® 7 Succinimidyl Ester |

| Molecular Beacons | Hybridization-induced conformational change separates fluorophore and quencher. sbsgenetech.com | Acts as the quencher at one end of the hairpin structure, ensuring low background fluorescence. google.com |

| TaqMan® Probes | Enzymatic cleavage by Taq polymerase during PCR separates fluorophore and quencher. sbsgenetech.com | Serves as the 3' quencher, which is separated from the 5' fluorophore upon probe degradation. thermofisher.com |

Application in Protein-Ligand Interaction and Conformational Change Studies

The principles of FRET, utilizing QSY® 7 as an acceptor, are widely applied to study the dynamics of proteins, including protein-ligand interactions and conformational changes. nih.govnih.gov In these applications, a donor fluorophore and QSY® 7 are attached to specific sites on a protein.

For studying protein-ligand interactions , a change in FRET efficiency upon ligand binding can be monitored. nih.govpcbis.fr For example, a protein can be labeled with a donor fluorophore, and a ligand can be labeled with QSY® 7. When the ligand binds to the protein, the donor and acceptor are brought into close proximity, resulting in quenching of the donor's fluorescence. This change in fluorescence can be used to determine binding affinities and kinetics. pcbis.frresearchgate.net

To investigate protein conformational changes , the donor and acceptor are placed at two different locations within the same protein. ox.ac.ukelifesciences.orgnih.gov A change in the protein's conformation will alter the distance or orientation between the two labels, leading to a measurable change in FRET efficiency. ox.ac.ukelifesciences.org This approach allows researchers to monitor dynamic structural rearrangements in real-time and in situ, providing insights into protein function and regulation. ox.ac.ukresearchgate.net For instance, this method has been used to monitor the conformational changes of protein kinase B (Akt) in living cells upon growth factor stimulation. ox.ac.uk

Research Applications of Qsy7 Succinimidyl Ester in Advanced Biological Systems

In Vitro Cellular Studies and Live-Cell Imaging Methodologies

The ability of QSY7 to quench fluorescence over a broad range of wavelengths makes it an invaluable tool for live-cell imaging. Probes incorporating QSY7 succinimidyl ester are designed to be "off" in their basal state and are "switched on" by specific molecular events, minimizing background signal and allowing for real-time visualization of cellular activities.

A primary application of this compound is in the creation of quenched activity-based probes (qABPs). nih.govgoogle.com These probes are engineered to target specific enzymes, often proteases, which are key regulators of cellular function and are frequently dysregulated in diseases like cancer. A qABP typically consists of a fluorophore, a peptide sequence recognized by the target enzyme, and a QSY7 quencher. google.com In its intact form, the probe is non-fluorescent because the QSY7 molecule is close enough to the fluorophore to absorb its emitted energy through a process called Fluorescence Resonance Energy Transfer (FRET). rsc.org

When the probe enters a cell and encounters its target enzyme, the enzyme cleaves the peptide sequence, causing the fluorophore and the QSY7 quencher to separate. google.com This separation eliminates the quenching effect, "activating" the fluorophore and generating a fluorescent signal precisely at the site of enzyme activity. nih.govgoogle.com This mechanism allows for the direct imaging of protease activity in living cells and the specific localization of these enzymes within subcellular compartments. nih.govnih.gov For instance, researchers have developed qABPs to visualize the activity of cathepsins, a family of proteases, directly within the lysosomes of living cells. nih.gov

Table 1: Examples of QSY7-Based Probes for Intracellular Activation and Localization

| Probe Type | Fluorophore-Quencher Pair | Target | Activation Mechanism | Application |

|---|---|---|---|---|

| Quenched Activity-Based Probe (qABP) | BODIPY TMR-X / QSY7 | Cysteine Cathepsins | Proteolytic Cleavage | Real-time imaging of protease activity in living cells. nih.govgoogle.com |

| SNAPSwitch Sensor | Cy5 / QSY-21* | SNAP-tag fusion proteins | Enzymatic transfer of quencher | Quantifying protein trafficking to specific cellular compartments. nih.govbiorxiv.org |

| Molecular Beacon | Tetramethylrhodamine (TMR) / QSY7 | oskar mRNA | Hybridization to target nucleic acid | Visualizing transport and localization of native mRNA in living oocytes. pnas.org |

| FRET-based Probe | TAMRA / QSY7 | D-galactose receptor | Internalization and dissociation | Monitoring intracellular probe localization in lysosomes. nih.govscispace.com |

*QSY-21 is a related quencher used in this specific sensor, demonstrating the same principle.

Understanding the movement, interactions, and lifespan of proteins is crucial for deciphering cellular function. This compound is integral to tools designed to monitor these dynamics. One powerful technique is multi-color pulse-chase labeling, which allows researchers to track different populations of a protein over time. researchgate.net In this method, cells expressing a fusion protein (e.g., SNAP-tag) are sequentially incubated with different fluorescent dyes. By using a QSY7-based quenched probe in one of the steps, researchers can selectively visualize protein synthesis, assembly, and transport between organelles like the Golgi apparatus and lysosomes. researchgate.net

Fluorescence microscopy techniques such as Fluorescence Recovery After Photobleaching (FRAP) and Fluorescence Loss in Photobleaching (FLIP) are also used to study protein mobility and the connectivity of subcellular compartments. nih.gov While not directly using QSY7, these methods provide complementary information on protein dynamics. More advanced sensors, like the SNAPSwitch system, use a QSY7-family quencher attached to a substrate that becomes fluorescent only upon interaction with a SNAP-tagged protein localized in a specific cellular region. nih.govbiorxiv.org This approach enables high-throughput, quantitative analysis of protein trafficking, which is difficult to achieve with traditional microscopy alone. nih.gov These tools are vital for studying protein homeostasis, a process that is often disrupted in diseases like cancer and neurodegenerative disorders. janelia.org

Intracellular Probe Activation and Localization

Preclinical Molecular Imaging Probe Development

Moving from the cellular level to whole organisms, this compound plays a key role in developing probes for non-invasive molecular imaging in preclinical disease models. These probes are designed to detect specific biomarkers, providing insights into disease progression and response to therapy.

The core principle of targeted probes is to link a signaling component (like a fluorophore-QSY7 pair) to a ligand that has a high affinity for a specific biological target. The succinimidyl ester chemistry of QSY7 is ideal for conjugating the quencher to amine groups on these targeting moieties. fishersci.dk

A successful strategy involves creating activatable probes that "light up" only when they bind to their target, leading to a high signal-to-background ratio. acs.orgnih.gov For example, probes have been developed where the fluorophore tetramethylrhodamine (TAMRA) is paired with the QSY7 quencher. nih.govmdpi.com This pair is then conjugated to a targeting molecule, such as:

Trastuzumab: An antibody that targets the HER2/neu receptor, a biomarker overexpressed in certain breast cancers. acs.orgnih.govmdpi.com

Avidin: A protein that targets the D-galactose receptor, found on some cancer cells. acs.orgnih.govmdpi.com

When these probes are circulating in the body, they remain in a quenched, "off" state. Upon binding to and internalization by cancer cells, the probe is broken down in the lysosomal compartment, separating the TAMRA fluorophore from the QSY7 quencher. nih.gov This dissociation activates the fluorescence, allowing for specific detection of tumors that express the target biomarker. acs.orgnih.gov Similar activatable probes have been designed to detect the activity of matrix metalloproteinases (MMPs), enzymes that are highly active in the tumor microenvironment. nih.gov

Table 2: Examples of QSY7-Based Probes for Preclinical Biomarker Detection

| Probe Name | Targeting Moiety | Biomarker / Target | Fluorophore-Quencher Pair | Disease Model |

|---|---|---|---|---|

| Traz-TM-Q7 | Trastuzumab (Antibody) | HER2/neu Receptor | TAMRA / QSY7 | HER2-positive cancer. acs.orgnih.govmdpi.com |

| Av-TM-Q7 | Avidin (Protein) | D-galactose Receptor | TAMRA / QSY7 | Cancer models with D-galactose receptor expression. acs.orgnih.govmdpi.com |

| 2-MMP-QSY7 | MMP-targeting Peptide | Matrix Metalloproteinase-2 (MMP-2) | Iridium(III) Complex / QSY7 | Cancer imaging and enzyme activity sensing. rsc.org |

The use of animal models is critical for validating the effectiveness of imaging probes in a complex biological system. nih.gov QSY7-based probes have been successfully evaluated in mouse models for cancer research. acs.orgnih.gov In vivo imaging studies have shown that activatable probes like Traz-TM-Q7 and Av-TM-Q7 can successfully detect small tumors, demonstrating a high activation ratio and low background signal. acs.orgnih.gov

This technology is particularly useful for studying the tumor microenvironment (TME), a complex ecosystem of cancer cells, host cells, and extracellular matrix that influences tumor growth and therapy resistance. probiologists.comnih.govbohrium.com Probes that are activated by enzymes within the TME can provide a functional map of tumor activity. google.comtranscurebioservices.com

Beyond cancer, this probe design strategy has been applied to lymphatic system research. The lymphatic system is often the first route for cancer metastasis, making the visualization of sentinel lymph nodes (SLNs) clinically important. nih.govclevelandclinic.org Researchers have designed activatable nanoparticles incorporating a TAMRA-QSY7 FRET pair. nih.gov These nanoparticles are about 40 nm in size and are designed to be taken up by the lymphatic system. Once inside the lysosomes of cells within the lymph nodes, the nanoparticles are broken down, activating the fluorescence and enabling clear visualization of the SLNs in mouse models. nih.gov

Targeted Probe Design for Biomarker Detection in Disease Models

Integration with Nanotechnology and Nanomaterials

The synergy between this compound and nanotechnology has opened new frontiers in probe design. frontiersin.org Nanomaterials such as dendrimers, nanoparticles, and quantum dots serve as versatile scaffolds for constructing advanced imaging agents. nih.gov They allow for the precise arrangement of multiple fluorophores and QSY7 quenchers, leading to enhanced quenching efficiency and signal amplification upon activation. unistra.fr

For example, activatable nanoparticles for SLN imaging were constructed using a self-assembly system involving polyamidoamine (PAMAM) dendrimers and other polymers. nih.gov The QSY7 quencher and TAMRA fluorophore were attached to different components of the nanoparticle. The final structure, held together by electrostatic interactions, maintained efficient quenching until it was disassembled within the target cells of the lymph node. nih.gov The integration of QSY7 with nanomaterials offers a powerful platform for developing highly sensitive and specific probes for both diagnostic imaging and targeted therapy. frontiersin.orgnanografi.com

Upconversion Nanoparticle-Based FRET Systems

The integration of this compound into upconversion nanoparticle (UCNP)-based Förster Resonance Energy Transfer (LRET) systems represents a significant advancement in the development of highly sensitive biosensors. chinesechemsoc.org UCNPs are unique nanomaterials that can convert near-infrared (NIR) light into visible light, a process known as upconversion. This property makes them excellent energy donors in LRET systems, as the NIR excitation minimizes background fluorescence and allows for deeper penetration in biological samples. rsc.org In these constructs, this compound is utilized to conjugate the QSY7 quencher to a specific biomolecule, such as a peptide or oligonucleotide. abpbio.comfishersci.dk

The fundamental principle of these sensors involves a UCNP donor and a QSY7 acceptor. chinesechemsoc.org The succinimidyl ester group of the QSY7 molecule reacts with primary amines on a linker molecule (e.g., a peptide) to form a stable amide bond. evitachem.com This QSY7-labeled peptide is then attached to the surface of the UCNP. In this configuration, the UCNP and QSY7 are in close proximity. When the UCNP is excited with NIR light, its visible emission energy is transferred to the nearby QSY7 quencher via LRET, resulting in a significant decrease in the UCNP's fluorescence signal. chinesechemsoc.orgevitachem.com The QSY7 molecule effectively dissipates this energy as heat, as it is a non-fluorescent dye. bslonline.org

A key application of this technology is in the detection of specific enzymatic activity. For instance, researchers have designed a UCNP-based LRET probe for the detection of caspase-3, an enzyme involved in apoptosis. chinesechemsoc.org In this system, a peptide sequence specifically recognized and cleaved by caspase-3 was used as the linker between the UCNP and a cyanine dye (Cy3) acting as a surface collector. A QSY7 quencher was attached to the peptide. chinesechemsoc.org The presence of caspase-3 cleaves the peptide, causing the QSY7 quencher to diffuse away from the nanoparticle. This separation disrupts the LRET process, leading to a recovery of the UCNP's fluorescence, which can be measured to quantify the enzyme's activity. chinesechemsoc.org An energy pumping strategy using the surface collector dye Cy3 was shown to dramatically enhance the LRET efficiency from a baseline of 3.6% to 70.3%, enabling highly sensitive detection. chinesechemsoc.org

| Parameter | Description | Finding | Citation |

| System | Self-evaluating upconversion nanoprobe (SEUCNP) | UCNP-Cy3/peptide-QSY7 | chinesechemsoc.org |

| Analyte | Target enzyme for detection | Caspase-3 | chinesechemsoc.org |

| Mechanism | Detection principle | LRET from UCNP to QSY7 is disrupted by enzymatic cleavage of the peptide linker, restoring UCNP fluorescence. | chinesechemsoc.org |

| Excitation | Wavelength used to excite the UCNPs | 980-nm | chinesechemsoc.org |

| Emission Ratio | Ratiometric signal used for quantification | FI580/FI540 | chinesechemsoc.org |

| Detection Range | Range of enzyme concentration detected | 0.02 to 6 unit/mL | chinesechemsoc.org |

| LRET Efficiency | Improvement in energy transfer with surface collector | Enhanced from 3.6% to 70.3% | chinesechemsoc.org |

Enhanced Photodynamic Therapy Research Applications in Nanomaterial Constructs

Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that can destroy malignant cells. mdpi.comnih.gov Nanomaterial constructs are increasingly being explored to improve the delivery and efficacy of photosensitizers. nih.govmdpi.com this compound plays a crucial role in advanced research applications within this field, not as a direct therapeutic agent, but as a component of sophisticated nanomaterial systems designed to monitor the effectiveness of PDT in real-time. chinesechemsoc.org

In these advanced constructs, QSY7 is part of a FRET-based biosensor that is integrated into the same nanoparticle carrying the PDT photosensitizer. This creates a multifunctional "theranostic" (therapy + diagnostic) platform. nih.gov The role of this compound is to covalently attach the QSY7 quencher to a probe molecule, typically a peptide that is a substrate for a biomarker associated with PDT-induced cell death, such as caspase-3. chinesechemsoc.org

One notable study developed a self-evaluating upconversion nanoprobe where the photosensitizer pyropheophorbide-a (Ppa) and a caspase-3-sensitive biosensor were co-immobilized on a single UCNP. chinesechemsoc.org The UCNP serves a dual purpose: its upconverted emission at 654 nm is collected by the Ppa to generate ROS for PDT, while its emission at shorter wavelengths is used for the FRET-based sensing module. chinesechemsoc.org This sensing module consists of a peptide linker labeled with QSY7. Successful PDT induces apoptosis, which activates caspase-3. The activated caspase-3 then cleaves the peptide, releasing the QSY7 quencher and causing a measurable change in the UCNP's fluorescence. This allows for an in-situ evaluation of the therapeutic effect. chinesechemsoc.org

This approach provides a powerful research tool to study the efficacy of PDT by directly linking the therapeutic action (ROS generation) to a quantifiable biological response (caspase-3 activation) within the same nanomaterial construct. chinesechemsoc.org

| Parameter | Description | Detail | Citation |

| Nanomaterial | Core nanoparticle platform | Upconversion Nanoparticle (UCNP) | chinesechemsoc.org |

| PDT Agent | Photosensitizer attached to the UCNP | Pyropheophorbide-a (Ppa) | chinesechemsoc.org |

| Sensing Component | Integrated biosensor for PDT evaluation | UCNP-Cy3/peptide-QSY7 | chinesechemsoc.org |

| Role of QSY7 | Function within the sensing component | LRET acceptor/quencher attached to a caspase-3-cleavable peptide. | chinesechemsoc.org |

| Therapeutic Mechanism | How cell death is induced | UCNP emission at 654 nm activates Ppa to generate ROS. | chinesechemsoc.org |

| Evaluation Mechanism | How PDT effect is measured | Successful PDT activates caspase-3, which cleaves the peptide, separating QSY7 from the UCNP and restoring fluorescence. | chinesechemsoc.org |

| Reported Outcome | System capability | Achieved PDT with in-situ, efficient self-evaluation of therapeutic effects by detecting the PDT product, caspase-3. | chinesechemsoc.org |

Quantitative and Methodological Aspects in Qsy7 Succinimidyl Ester Research

Rigorous Methodologies for Quenching Efficiency Determination

The quenching efficiency of a Förster Resonance Energy Transfer (FRET) pair, such as a fluorescent donor and a QSY7 acceptor, is a critical parameter that dictates the sensitivity and dynamic range of an assay. stratech.co.uk Rigorous determination of this efficiency is paramount for reliable data interpretation.

A common method to determine quenching efficiency involves comparing the fluorescence intensity of a donor molecule in the absence and presence of the QSY7 quencher. squarespace.comuvic.ca The quenching efficiency (Q) can be calculated using the formula:

Q (%) = (F₀ - F) / F₀ x 100

Where:

F₀ is the fluorescence of the donor-labeled molecule alone. uvic.ca

F is the fluorescence of the donor-quencher conjugate. uvic.ca

This process typically involves several key steps:

Sample Preparation: Solutions of the donor-labeled molecule and the donor-QSY7 conjugate are prepared at identical concentrations. squarespace.comuvic.ca

Fluorescence Measurement: The fluorescence emission of each solution is measured using a spectrofluorometer at the optimal excitation and emission wavelengths for the donor fluorophore. nih.gov

Calculation: The quenching efficiency is then calculated from the measured fluorescence intensities. squarespace.comuvic.ca

For instance, in the development of oligonucleotide probes, a solution of the fluorophore-labeled oligonucleotide is measured, and then the QSY7-labeled oligonucleotide is added to determine the decrease in fluorescence. nih.gov It is important to ensure that the addition of the quencher-labeled molecule does not significantly alter the concentration of the donor. nih.gov

The efficiency of quenching is influenced by several factors, including the spectral overlap between the donor's emission and the QSY7's absorption, the distance between the donor and quencher, and their relative orientation. stratech.co.ukinstras.com Therefore, methodologies that can precisely control these factors, such as creating well-defined molecular constructs, are crucial for accurate quenching efficiency determination. nih.gov

High-Throughput Screening (HTS) Assay Development and Validation

QSY7 succinimidyl ester is a valuable tool in the development of high-throughput screening (HTS) assays, which are essential for testing large numbers of chemical compounds for biological activity. researchgate.net These assays are often based on FRET and are designed to be homogeneous, meaning no separation steps are required, making them amenable to automation. nih.gov

The development and validation of an HTS assay using this compound involves several key considerations:

Assay Design: The assay must be designed to produce a robust and reproducible signal that is sensitive to the biological activity being measured. researchgate.net For example, in a protease assay, a peptide substrate can be labeled with a fluorophore and QSY7. thermofisher.com Cleavage of the peptide by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence. thermofisher.com

Reagent Optimization: The concentrations of the labeled biomolecules and other assay components must be optimized to achieve the best signal-to-background ratio.

Assay Validation: The assay must be validated to ensure its accuracy, precision, and robustness. This includes determining parameters like the Z'-factor, a statistical measure of assay quality.

Compatibility with HTS platforms: The assay must be compatible with standard multi-well plate formats and automated liquid handling systems. nih.gov

Fluorescence polarization (FP) is another homogeneous technique used in HTS assays where QSY7 can be indirectly involved as part of the FRET pair in the design of competitive binding assays. nih.gov

Fluorescence Spectroscopy and Microscopy Techniques for Data Acquisition

Fluorescence spectroscopy and microscopy are the primary techniques for acquiring data in assays utilizing this compound. unipi.itnih.gov

Spectrofluorometer: An instrument that can excite a sample at a specific wavelength and measure the emitted fluorescence at another wavelength. unipi.it

Excitation and Emission Wavelengths: These are chosen to be optimal for the donor fluorophore in the FRET pair. nih.gov

Slit Widths: These control the spectral resolution of the measurement. unipi.it

Data Acquisition Mode: Measurements can be taken as single-point readings or as full emission spectra. unipi.it

Fluorescence Microscopy provides spatial information about the distribution of fluorescence within a sample, such as in cells or tissues. nih.govthermofisher.com This is particularly useful for in vitro and in vivo imaging applications. For example, fluorescence microscopy can be used to visualize the internalization and activation of a targeted probe where QSY7 is the quencher. nih.govnih.gov Key aspects of fluorescence microscopy include:

Fluorescence Microscope: Equipped with appropriate filter sets to isolate the excitation and emission wavelengths of the donor fluorophore. nih.gov

Image Acquisition: Digital cameras are used to capture images of the fluorescence signal. thermofisher.com

Image Analysis: Software is used to quantify the fluorescence intensity in different regions of the image. squarespace.com

In a study using a TAMRA-QSY7 conjugated avidin probe, fluorescence microscopy was used to observe the intracellular fluorescent signal in SHIN3 cells. nih.gov Similarly, the internalization of a trastuzumab-TAMRA-QSY7 conjugate was visualized in cells using fluorescence microscopy, showing the localization of the fluorescent signal over time. nih.gov

Advanced Data Analysis and Interpretation in FRET-Based Assays

The data generated from FRET-based assays using this compound requires careful analysis and interpretation to extract meaningful biological information.

A fundamental aspect of FRET data analysis is the calculation of the FRET efficiency (E) , which is the fraction of energy transferred from the donor to the acceptor. It can be determined from the fluorescence intensity of the donor in the presence (F_DA) and absence (F_D) of the acceptor:

E = 1 - (F_DA / F_D)

This efficiency is related to the distance (r) between the donor and acceptor by the Förster equation:

E = 1 / (1 + (r / R₀)⁶)

Where R₀ is the Förster distance, the distance at which the FRET efficiency is 50%. stratech.co.ukthermofisher.com The R₀ value is dependent on the spectral properties of the donor and acceptor pair. thermofisher.com

Advanced data analysis may involve:

Kinetic Analysis: In enzyme assays, the rate of change in fluorescence over time can be used to determine enzyme activity. nih.gov

Binding Affinity Determination: In binding assays, the change in FRET signal as a function of the concentration of a binding partner can be used to calculate the dissociation constant (Kd). nih.gov

Ratiometric Analysis: When using a fluorescent acceptor, the ratio of acceptor to donor emission can be used to create a more robust measurement that is less susceptible to variations in probe concentration or excitation intensity. bslonline.org

For instance, in a study of protein-protein interactions, steady-state and time-resolved FRET measurements were used to determine the equilibrium binding constant (Kd). nih.gov The use of FRET in these assays offers advantages over other techniques like isothermal titration calorimetry (ITC) due to higher sensitivity and compatibility with HTS formats. nih.gov

Future Directions and Emerging Research Avenues for Qsy7 Succinimidyl Ester

Exploration of Novel Donor-Acceptor Pair Combinations for Optimized Performance

A key area of ongoing research is the identification and characterization of new donor fluorophores to pair with QSY7 succinimidyl ester for enhanced FRET efficiency and expanded experimental possibilities. The effectiveness of FRET is critically dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and orientation between the two molecules. instras.comaatbio.com

Table 1: Characteristics of Selected Donor Dyes for FRET with QSY7

| Donor Dye | Excitation Max (nm) | Emission Max (nm) | Förster Distance (R₀) with QSY7 (Å) | Reference |

| Fluorescein | ~494 | ~518 | 64.8 | bslonline.org |

| Tetramethylrhodamine (TMR) | ~555 | ~580 | >40% spectral overlap | thermofisher.comnih.gov |

| Oregon Green 514 | ~514 | ~533 | Not specified | nih.gov |

| Carboxy-fluorescein (FAM) | ~495 | ~520 | Not specified | nih.govlabmartgh.com |

| VIC | Not specified | Not specified | Not specified | nih.govlabmartgh.com |

| ABY | Not specified | Not specified | Not specified | nih.govlabmartgh.com |

| JUN | Not specified | Not specified | Not specified | labmartgh.comthermofisher.com |

This table is not exhaustive and represents a selection of commonly used donor dyes.

Research is actively exploring donor dyes with improved photostability, higher quantum yields, and emission profiles that are well-separated from their excitation spectra to minimize crosstalk. For instance, the development of long-wavelength rhodamine dyes and other novel fluorophores offers the potential for creating FRET pairs with QSY7 that can be used in complex biological environments with reduced background fluorescence. thermofisher.com The optimization of linker chemistry to control the precise distance and orientation between the donor and QSY7 is another critical aspect. This allows for the fine-tuning of FRET efficiency to create highly sensitive biosensors for specific applications.

Development of Multiplexed FRET-Based Assays for Simultaneous Detection

The ability to simultaneously monitor multiple biomolecular interactions within a single experiment is a significant advantage in systems biology and drug discovery. This compound is well-suited for the development of multiplexed FRET-based assays due to its broad quenching range and non-fluorescent nature, which eliminates the complication of acceptor emission in a crowded spectral landscape. thermofisher.comlumiprobe.com

Multiplexed quantitative real-time PCR (qPCR) is a prime example of this application. In a recent study, a multiplex qPCR assay was developed for the simultaneous detection of Mycoplasma bovis, other Mycoplasma species, and Acholeplasma laidlawii in milk samples. nih.gov This assay utilized TaqMan probes labeled with different reporter dyes (FAM, VIC, and ABY) and a common QSY7 quencher. nih.gov The ability to detect up to six targets simultaneously in a single reaction has been demonstrated, significantly increasing throughput and reducing sample consumption. labmartgh.comthermofisher.com The development of such assays relies on the careful selection of donor fluorophores with distinct emission spectra that can all be efficiently quenched by QSY7. labmartgh.comresearchgate.net This approach is being extended to other areas, including the simultaneous detection of multiple pathogens or biomarkers for disease diagnosis. labmartgh.com

Integration with Advanced Optical Imaging Modalities and Systems

The integration of QSY7-based FRET probes with advanced optical imaging techniques is opening new frontiers in visualizing biomolecular processes in real-time and with high spatial resolution. Techniques such as single-molecule FRET (smFRET) and super-resolution microscopy are providing unprecedented insights into the dynamic nature of biological systems.

smFRET allows for the observation of conformational changes and interactions of individual molecules, revealing dynamic information that is often obscured in ensemble measurements. nih.govwur.nl The use of dark quenchers like QSY7 in smFRET experiments is advantageous as it minimizes background noise from the acceptor channel, allowing for cleaner signal detection. researchgate.net For example, smFRET studies have been used to investigate the dynamics of protein folding, enzyme catalysis, and the operation of molecular machines. nih.gov

Furthermore, the development of activatable "smart" probes that utilize QSY7 quenching is a promising area. These probes are designed to be "off" (quenched) in their native state and become fluorescent only upon interaction with a specific target or in a particular cellular environment. thermofisher.comnih.gov For instance, a FRET probe consisting of the fluorophore TAMRA and the quencher QSY7 conjugated to the antibody Trastuzumab was developed for in vivo imaging of cancer cells. nih.govnih.gov The probe's fluorescence is activated upon internalization by target cells, leading to a high signal-to-background ratio. nih.gov This approach has significant potential for improving the sensitivity and specificity of in vivo imaging and diagnostics.

Contribution to Fundamental Understanding of Biomolecular Interactions and Dynamics

This compound continues to be a critical tool for fundamental research aimed at elucidating the intricate mechanisms of biomolecular interactions and dynamics. FRET-based assays employing QSY7 are instrumental in studying a wide array of biological processes.

Table 2: Applications of QSY7 in Studying Biomolecular Interactions

| Biological Process | Molecules Studied | Key Findings | Reference |

| Protein-Protein Interactions | Tissue transglutaminase and its antibody | Demonstrated strong FRET, providing a basis for a homogeneous immunoassay for celiac disease. | bslonline.org |

| Enzyme Kinetics | Hepatitis C virus NS3 protease | An optimized substrate with a TAMRA/QSY7 FRET pair was developed for high-throughput screening of inhibitors. | nih.gov |

| Protein Conformational Changes | Myosin V motor protein | Time-resolved FRET revealed the dynamics of the power stroke and phosphate release. | nih.gov |

| Nucleic Acid Hybridization | DNA probes | Used in multiplex qPCR for the simultaneous detection of different meat species in food products. | researchgate.net |

| Receptor-Ligand Binding | Synthetic cannabinoids and cannabinoid receptors | QSY7-conjugated cannabinoids were synthesized for use in fluorescence-based detection platforms. | dtic.mil |

These studies highlight the versatility of QSY7 in providing quantitative data on binding affinities, enzymatic activities, and conformational changes. By enabling the real-time observation of these processes, QSY7-based FRET assays contribute significantly to our understanding of how biomolecules function and interact within the complex cellular machinery. nih.govhahnlab.com The insights gained from such studies are crucial for understanding disease mechanisms and for the rational design of novel therapeutics.

Q & A

Q. How should researchers design FRET probes using QSY7 succinimidyl ester?

this compound is conjugated to primary amines (e.g., lysine residues in peptides or oligonucleotides) at a 1:1 molar ratio under pH 8–9 conditions, typically in DMSO or DMF. After reaction (24 hours at room temperature), purification via reverse-phase HPLC (C-18 column) ensures removal of unreacted dye. Optimal FRET pairing requires selecting a fluorophore with spectral overlap (e.g., TAMRA or Texas Red) and validating quenching efficiency via fluorescence spectroscopy .

Q. What factors influence the quenching efficiency of QSY7 in FRET systems?

Key factors include:

- Distance: Quenching efficiency decreases exponentially beyond 5 nm between fluorophore and QSY7 .

- pH stability: QSY7 maintains consistent absorption spectra between pH 4–10, making it suitable for diverse biological environments .

- Solvent compatibility: DMSO or DMF ensures solubility, while aqueous buffers may require <10% organic solvent to prevent precipitation .

Q. How do researchers characterize QSY7-protein conjugates?

Use UV-Vis spectroscopy (absorption at 560 nm, extinction coefficient: 90,000 cm⁻¹M⁻¹) to quantify dye-to-protein ratios. Confirm conjugation via mass spectrometry (expected molecular weight shift: +791.32 Da) and HPLC to assess purity (>95% recommended) .

Advanced Research Questions

Q. How can researchers optimize QSY7 conjugation to cationic polymers (e.g., PEI) for intracellular delivery?

Dissolve PEI (e.g., 8 mg, 0.3 µmol) in pH 8.6 phosphate buffer and react with this compound (0.5 mg, 0.6 µmol in DMSO) for 24 hours. Purify via dialysis (MWCO 3.5 kDa) to remove unreacted dye. Validate quenching efficiency by comparing fluorescence of QSY7-PEI/fluorophore complexes (e.g., TAMRA-labeled dendrimers) to unquenched controls .

Q. How to resolve contradictions in FRET data when using QSY7 in dynamic cellular environments?

Contradictions may arise from:

- Probe dissociation: Monitor fluorescence recovery in lysosomal compartments (e.g., using LysoTracker colocalization in RAW264 cells) .

- Non-specific interactions: Include controls with unconjugated QSY7 and validate probe stability via gel electrophoresis .

- Data normalization: Apply methods like DeCyder™ software for gel-to-gel variation correction, as used in similar dye studies .

Q. What validation strategies ensure reliable intracellular FRET quenching with QSY7?

- In vitro validation: Measure fluorescence intensity of QSY7-fluorophore complexes before/after protease treatment (e.g., trypsin) to confirm quenching reversibility .

- In vivo controls: Co-administer lysosomal inhibitors (e.g., chloroquine) to distinguish between extracellular vs. intracellular probe activation .

- Statistical thresholds: Use Z’-factor analysis (e.g., Z’ > 0.5) to confirm assay robustness, as demonstrated in Alexa-680-based screens .

Q. How to troubleshoot low quenching efficiency in QSY7-based probes?

- Conjugation efficiency: Verify dye-to-molecule ratio via UV-Vis; ratios <1:1 may require excess QSY7 or prolonged reaction times .

- Steric hindrance: Optimize linker length (e.g., PEG spacers) between QSY7 and the fluorophore .

- Environmental interference: Test quenching in buffers mimicking intracellular conditions (e.g., pH 5.5 for lysosomal studies) .

Data Analysis & Methodological Considerations

Q. What statistical approaches are recommended for analyzing QSY7-based FRET data?

- Ratiometric analysis: Normalize fluorophore emission to a reference channel (e.g., Alexa-680 cell number stain) to account for sample variability .

- Threshold determination: Apply gel-independent normalization (e.g., log-ratio transformation) to define 90–95% confidence intervals for significant fluorescence changes .

Q. How to design controlled experiments for QSY7 in multiplexed imaging studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。